molecular formula C11H23NO3 B2666656 Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate CAS No. 694446-87-2

Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate

Cat. No. B2666656
CAS RN: 694446-87-2
M. Wt: 217.309
InChI Key: WXDNHTNXWAXWGI-UHFFFAOYSA-N
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Description

“Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate” is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid . The specific compound you’re asking about seems to be a derivative of tert-butyl carbamate, which is also known as Boc-amide .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the field of nucleoside analogues synthesis, which are crucial for drug development (Ober et al., 2004).

Biocompatible Polymers

Research demonstrates its application in generating environmentally benign copolymers, like poly(tert-butyl 3,4-dihydroxybutanoate carbonate), through the alternating copolymerization with carbon dioxide. These polymers are noteworthy for their biocompatibility, which is significant for medical and environmental applications (Tsai, Wang, & Darensbourg, 2016).

Intermediate for Biologically Active Compounds

It serves as a crucial intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291), illustrating its role in the pharmaceutical industry for developing cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

Natural Product Synthesis

The compound also finds use as an intermediate in synthesizing natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines, indicating its potential in cancer research (Tang et al., 2014).

Microbial Degradation Pathways

In environmental science, research on the microbial degradation of tert-butyl ether compounds highlights the bioremediation potential of tert-butyl (1-ethyl-4-hydroxybutyl)carbamate-related substances, which can contribute to addressing pollution and environmental sustainability (Rohwerder et al., 2006).

Safety and Hazards

The safety and hazards associated with “Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate” would depend on its exact molecular structure and properties. For instance, tert-butyl carbamate is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

tert-butyl N-(6-hydroxyhexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-9(7-6-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDNHTNXWAXWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate

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